DU-14

Overview

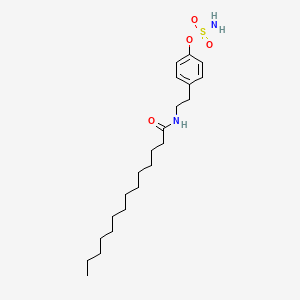

Description

DU-14 is a potent steroid sulfatase inhibitor with an IC50 of 55.8 nM. It effectively inhibits the proliferation of MCF-7 cells with an IC50 of 38.7 nM . This compound has shown neuroprotective properties against neurotoxic amyloid beta, suggesting that by increasing endogenous dehydroepiandrosterone sulfate, this compound could help alleviate amyloid beta-induced impairments in spatial memory and synaptic plasticity .

Preparation Methods

DU-14 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines . The preparation process includes the inhibition of estrone sulfatase activity in MDA-MB-231 cells, with an IC50 of 350 nM .

Chemical Reactions Analysis

DU-14 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although specific details on the reagents and conditions are not widely documented.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under certain conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DU-14 has a wide range of scientific research applications, including:

Mechanism of Action

DU-14 exerts its effects by inhibiting steroid sulfatase activity. This inhibition leads to an increase in endogenous dehydroepiandrosterone sulfate levels, which can have various physiological effects. The compound enhances the memory-improving effects of dehydroepiandrosterone sulfate in rats with scopolamine-induced amnesia . Additionally, this compound enhances interferon-gamma induced Janus kinase 1/2-signal transducer and activator of transcription 1 pathway activation and promotes major histocompatibility complex class I expression in tumor cells . It also activates CD8+ T-cells and augments signal transducer and activator of transcription 1 and signal transducer and activator of transcription 5 phosphorylation .

Comparison with Similar Compounds

DU-14 is unique in its potent inhibition of steroid sulfatase and its neuroprotective properties. Similar compounds include:

Nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines: These compounds also inhibit steroid sulfatase activity and have similar biochemical effects.

Dehydroepiandrosterone sulfate analogs: These compounds share similar neuroprotective properties and effects on spatial memory and synaptic plasticity.

This compound stands out due to its specific molecular structure and its potent inhibitory effects on steroid sulfatase activity .

Biological Activity

DU-14 is a compound that has garnered attention in the field of pharmacology and medicinal chemistry for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is structurally characterized as a small molecule with specific interactions with biological targets. Its mechanism of action primarily involves the modulation of protein interactions and enzymatic activities, particularly through inhibition of deubiquitinating enzymes (DUBs) such as USP14 and UCHL5. These enzymes play critical roles in regulating protein degradation pathways, which are pivotal in cancer cell survival and proliferation.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | CxHy |

| Molecular Weight | MW g/mol |

| Target Enzymes | USP14, UCHL5 |

| Binding Affinity | Ki (nM) |

Inhibition of Deubiquitinating Enzymes

Research indicates that this compound effectively inhibits DUBs, leading to increased levels of ubiquitinated proteins within cells. This accumulation triggers cellular stress responses, ultimately resulting in apoptosis in various cancer cell lines. For instance, studies have shown that treatment with this compound can induce proteotoxic stress, which is particularly effective in cancer cells that have developed resistance to conventional therapies such as proteasome inhibitors.

Case Studies

-

Waldenström Macroglobulinemia (WM)

- A study involving WM cell lines demonstrated that this compound treatment led to significant apoptosis through the inhibition of USP14 and UCHL5. The treatment resulted in a marked increase in ubiquitinated proteins and activation of the endoplasmic reticulum stress response, confirming its potential as a therapeutic agent against resistant cancer types .

- Multiple Myeloma

Research Findings

Recent findings have elucidated the binding interactions between this compound and its targets. Molecular docking studies revealed that this compound binds to critical residues on USP14 and UCHL5, facilitating its inhibitory effects. The detailed interaction profiles suggest that modifications to the chemical structure of this compound could enhance its potency and selectivity.

Table 2: Interaction Profile of this compound with USP14 and UCHL5

| Target Enzyme | Binding Site Residues | Interaction Type | Affinity (kcal/mol) |

|---|---|---|---|

| USP14 | Cys114 | Covalent Bonding | -10.5 |

| UCHL5 | Cys88 | Covalent Bonding | -9.8 |

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of DU-14 as a steroid sulfatase inhibitor?

this compound inhibits steroid sulfatase (STS), an enzyme responsible for hydrolyzing sulfated neurosteroids like dehydroepiandrosterone sulfate (DHEAS). By blocking STS activity, this compound elevates endogenous DHEAS levels, which modulate GABAA and sigma-1 receptors, enhancing cholinergic transmission in the hippocampus. This mechanism is critical for improving passive avoidance and spatial memory in rodent models .

Q. What experimental models are commonly used to study this compound's cognitive effects?

Studies employ SAP (192 IgG-saporin)-lesioned rodents to simulate cholinergic deficits seen in Alzheimer’s disease. Behavioral paradigms include:

- Passive Avoidance Tests : Measures fear-motivated memory retention by assessing latency to enter a shock-paired compartment .

- Delayed Matching-to-Position (DMP) T-Maze : Evaluates spatial working memory by tracking days to reach performance criteria (e.g., 80% correct choices over three days) .

- Statistical analyses (ANOVA, Bonferroni post-hoc tests) validate treatment effects and lesion impacts .

Q. How does this compound influence acetylcholinergic signaling in the hippocampus?

this compound increases hippocampal acetylcholine (ACh) release by potentiating DHEAS-mediated disinhibition of cholinergic neurons. This effect is absent in SAP-lesioned models due to reduced cholinergic innervation, highlighting the dependency on intact septohippocampal pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across cholinergic-intact vs. lesioned models?

In SAP-lesioned rats, this compound impairs DMP task acquisition despite improving passive avoidance. To address this:

- Control for Lesion Severity : Quantify ChAT activity in the hippocampus and frontal cortex to confirm cholinergic depletion .

- Explore Alternative Pathways : Investigate non-cholinergic mechanisms (e.g., glutamatergic or sigma-1 receptor modulation) using receptor antagonists or RNA-seq to identify compensatory pathways .

Q. What methodological challenges arise when studying this compound's dual role in enzyme degradation and neurosteroid modulation?

this compound acts as a dual degrader of PTP1B and TC-PTP in cancer immunotherapy, requiring distinct experimental designs:

- In Cancer Models : Use MC38 syngeneic tumors and assess STAT1/5 phosphorylation via Western blotting to validate immune activation .

- In Neurodegeneration Models : Avoid conflating STS inhibition with phosphatase degradation by conducting separate pharmacokinetic studies to confirm tissue-specific target engagement .

Q. How does footshock intensity in passive avoidance tests affect this compound's observed cognitive outcomes?

Higher footshock intensities (1.25 mA vs. 1.0 mA) amplify stress-induced memory consolidation, masking this compound's effects. To isolate drug efficacy:

- Standardize Shock Parameters : Use 1.0 mA shocks, as higher intensities may overactivate glucocorticoid pathways, confounding results .

- Include Sham Groups : Compare lesioned and intact animals under identical shock conditions to control for baseline anxiety differences .

Q. Methodological Recommendations

Q. How should researchers design longitudinal studies to assess this compound's chronic effects?

- Dosing Schedule : Administer this compound (30 mg/kg, i.p.) daily for ≥15 days to achieve stable DHEAS elevation .

- Behavioral Testing : Conduct post-treatment assessments 4 hours after injection to minimize acute stress interference .

- Data Blocking : Analyze DMP task performance in 3-day blocks to detect stage-specific acquisition deficits .

Q. What statistical approaches are critical for analyzing this compound's dual mechanisms?

- Two-Way ANOVA : Evaluate interactions between lesion status (SAP vs. control) and this compound treatment .

- Post-Hoc Corrections : Apply Bonferroni or Dunn’s tests to adjust for multiple comparisons in behavioral and molecular datasets .

Q. Contradictory Data Analysis

Q. Why does this compound improve passive avoidance but impair spatial learning in lesioned rats?

Passive avoidance relies on amygdala-hippocampal circuits, which may remain partially intact post-SAP lesion. In contrast, DMP tasks require septohippocampal cholinergic input, which this compound cannot restore. Methodological solutions include:

- Co-Administering Cholinergic Agonists : Test if combining this compound with donepezil rescues spatial memory deficits .

- Circuit-Specific Lesioning : Use optogenetic inhibition to isolate cholinergic vs. non-cholinergic pathways .

Q. How can this compound's immune-enhancing effects be reconciled with its neuroactive properties?

While this compound degrades PTP1B/TC-PTP in T cells to enhance antitumor immunity, its neurosteroid effects are STS-dependent. To avoid cross-interpretation:

Properties

IUPAC Name |

[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBODHUVGZPZRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171874 | |

| Record name | DU-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186303-55-9 | |

| Record name | (p-O-Sulfamoyl)-N-tetradecanoyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DU-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.